3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one
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Overview
Description
3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one is an organic compound that features both an aniline derivative and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and 4-nitrobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Material Science: Investigated for its properties in the development of novel materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylanilino)-1-(4-nitrophenyl)propan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethylanilino)-1-(4-methylphenyl)propan-1-one
- 3-(3,4-Dimethylanilino)-1-(4-chlorophenyl)propan-1-one
Uniqueness
- Functional Groups : The presence of both dimethylanilino and nitrophenyl groups makes it unique.
- Reactivity : Its reactivity profile differs from similar compounds due to the electronic effects of the substituents.
This outline provides a comprehensive overview of the compound
Properties
IUPAC Name |
3-(3,4-dimethylanilino)-1-(4-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-6-15(11-13(12)2)18-10-9-17(20)14-4-7-16(8-5-14)19(21)22/h3-8,11,18H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVUOHULUVLFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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